

A Technical Guide to the Spectroscopic Data of 1-Bromo-4-methoxybutane

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Compound of Interest

Compound Name: 1-Bromo-4-methoxybutane

Cat. No.: B1268050

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Bromo-4-methoxybutane**, a key intermediate in various organic syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-Bromo-4-methoxybutane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.42	t	2H	Br-CH ₂ -
3.37	t	2H	-CH ₂ -O-
3.31	s	3H	-O-CH ₃
1.92	p	2H	Br-CH ₂ -CH ₂ -
1.71	p	2H	-CH ₂ -CH ₂ -O-

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
71.8	-CH ₂ -O-
58.5	-O-CH ₃
33.5	Br-CH ₂ -
30.2	Br-CH ₂ -CH ₂ -
29.8	-CH ₂ -CH ₂ -O-

Solvent: CDCl₃

Infrared (IR) Spectroscopy

The IR spectrum of **1-Bromo-4-methoxybutane** exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
2940-2830	C-H (alkane)	Stretching
1465	C-H (alkane)	Bending
1110	C-O (ether)	Stretching
645	C-Br (alkyl bromide)	Stretching

Sample Preparation: Neat liquid

Mass Spectrometry (MS)

The mass spectrum of **1-Bromo-4-methoxybutane** was obtained using electron ionization (EI). The major fragments are listed below.

m/z	Relative Intensity (%)	Proposed Fragment
45	100	$[\text{CH}_3\text{OCH}_2]^+$
87	~50	$[\text{M} - \text{Br}]^+$
55	~45	$[\text{C}_4\text{H}_7]^+$
166/168	Low	$[\text{M}]^+$ (Molecular ion peak with Br isotopes)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation: A small amount of **1-Bromo-4-methoxybutane** (a few drops) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl_3) within a clean, dry NMR tube.^[1]^[2] The solution must be homogeneous and free of any particulate matter to ensure high-resolution spectra.^[1]^[2]

Instrumentation and Data Acquisition: ^1H and ^{13}C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz). The instrument is locked onto the deuterium signal of the CDCl_3 solvent. Shimming is performed to optimize the homogeneity of the magnetic field. For ^1H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans and a higher concentration of the sample may be necessary due to the low natural abundance of the ^{13}C isotope.^[1]^[2]

Infrared (IR) Spectroscopy

Sample Preparation: For a neat liquid sample like **1-Bromo-4-methoxybutane**, a thin film is prepared between two salt plates (e.g., NaCl or KBr).^[3]^[4] A single drop of the liquid is placed on one plate, and the second plate is carefully placed on top to spread the liquid into a uniform film.^[3]^[4]

Instrumentation and Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is taken first and

automatically subtracted from the sample spectrum. The sample holder with the prepared salt plates is then placed in the instrument's sample compartment, and the spectrum is acquired over the standard mid-IR range (typically 4000-400 cm^{-1}).^[3]

Mass Spectrometry

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, where it is vaporized. Ionization is achieved through electron impact (EI), where high-energy electrons (typically 70 eV) bombard the gaseous molecules, leading to the formation of a molecular ion and various fragment ions.^{[5][6]}

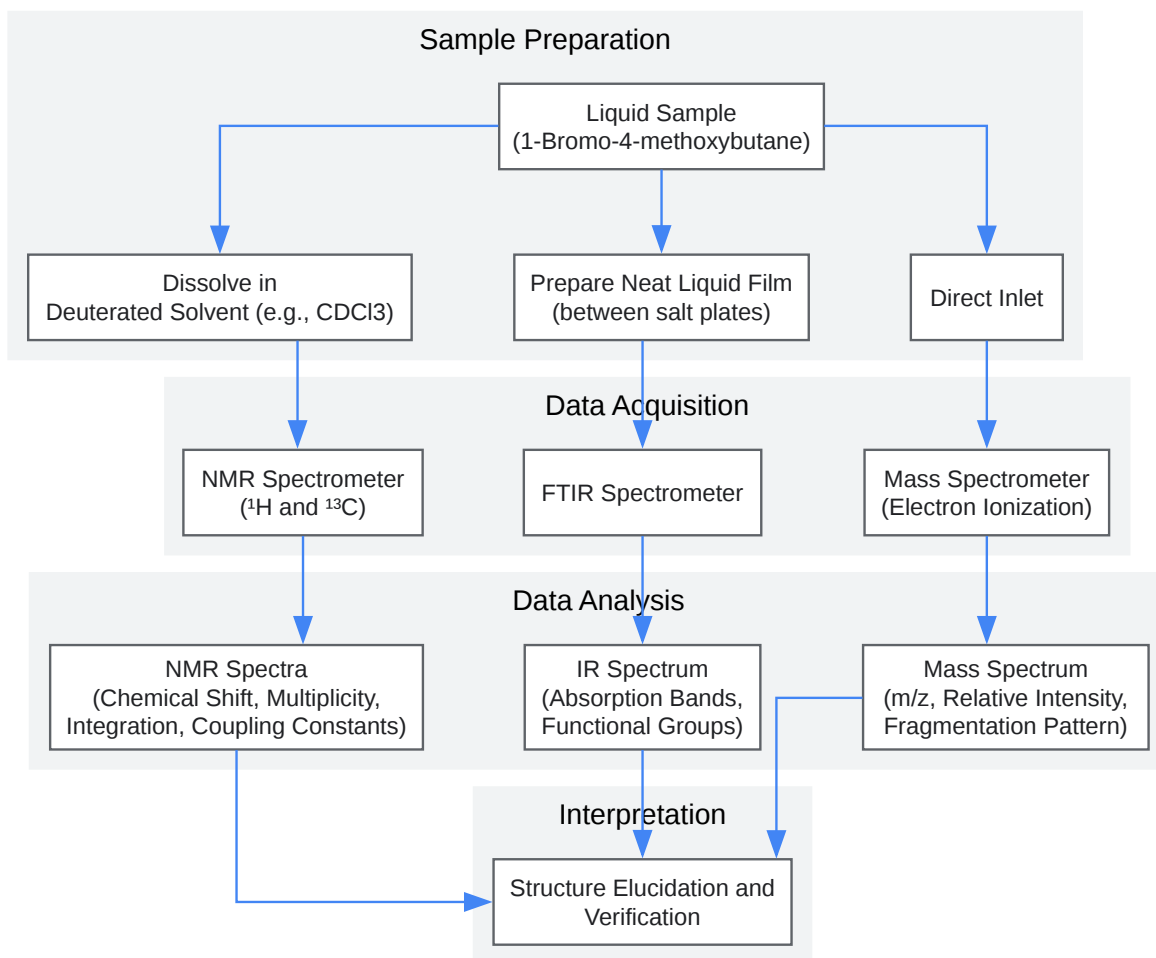
Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer. A detector then records the abundance of each ion, generating a mass spectrum.^[6]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a liquid organic compound.

General Workflow for Spectroscopic Analysis



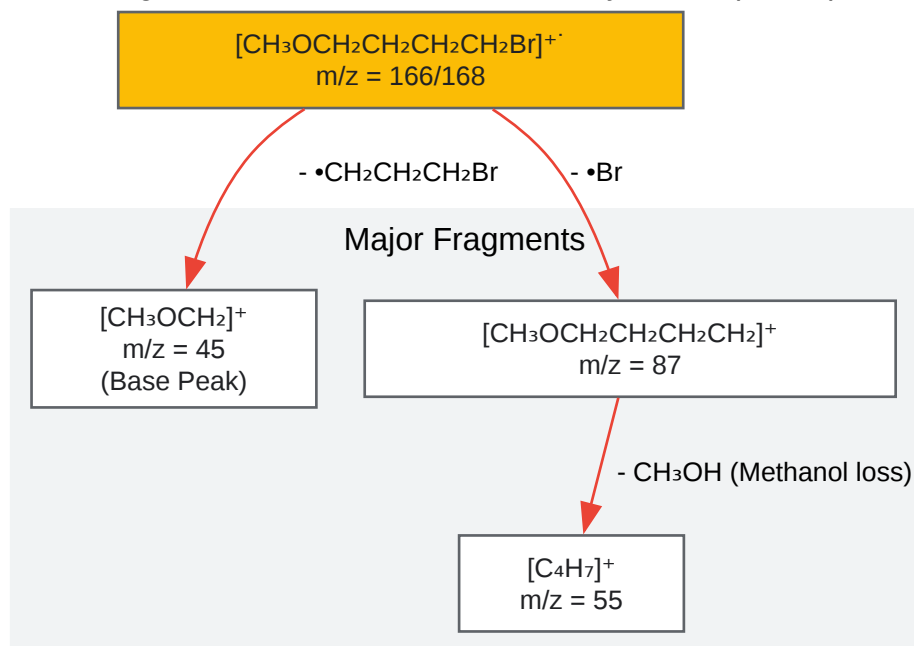
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Caption: General workflow for spectroscopic analysis.

Molecular Structure and Mass Spectrometry Fragmentation

The diagram below shows the structure of **1-Bromo-4-methoxybutane** and its characteristic fragmentation pattern in electron ionization mass spectrometry.

Fragmentation of 1-Bromo-4-methoxybutane (EI-MS)



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Caption: Key fragmentations of **1-Bromo-4-methoxybutane** in EI-MS.

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